

An In-depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenylcyclobutanecarboxylic acid

Cat. No.: B1361853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutanecarboxylic acid is a chemical compound with a unique structural motif, combining a cyclobutane ring with a phenyl group and a carboxylic acid functional group. This structure makes it an interesting building block in medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of **1-phenylcyclobutanecarboxylic acid**, focusing on its synthesis, chemical and physical properties, spectroscopic data, and an overview of the biological activities of related compounds. All quantitative data is presented in structured tables for clarity and comparative analysis, and a detailed experimental protocol for a key synthesis is provided.

Chemical and Physical Properties

1-Phenylcyclobutanecarboxylic acid is a solid at room temperature with the molecular formula C₁₁H₁₂O₂.^[1] Its structure and key identifiers are summarized in the table below. While an experimentally determined melting point from peer-reviewed literature is not readily available, its solid form is consistently reported by commercial suppliers.

Property	Value	Reference(s)
IUPAC Name	1-phenylcyclobutane-1-carboxylic acid	[2]
CAS Number	37828-19-6	[2] [3]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[2]
Molecular Weight	176.21 g/mol	[2]
Monoisotopic Mass	176.083729621 Da	[2]
Physical Form	Solid	
Purity (typical)	95%	
Storage	Sealed in dry, room temperature	

Synthesis of 1-Phenylcyclobutanecarboxylic Acid

A common and effective method for the synthesis of **1-phenylcyclobutanecarboxylic acid** is through the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile.[\[3\]](#)

Experimental Protocol: Hydrolysis of 1-Phenyl-1-cyclobutanecarbonitrile[\[4\]](#)

Materials:

- 1-Phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol)
- Potassium hydroxide (85%, 6.29 g, 95.49 mmol, 3 eq.)
- Ethylene glycol (10 mL)
- Water
- Diethyl ether
- Concentrated hydrochloric acid

- Chloroform
- Saturated saline solution
- Anhydrous magnesium sulfate
- Nitrogen gas

Procedure:

- In a reaction vessel, dissolve 1-phenyl-1-cyclobutanecarbonitrile and potassium hydroxide in ethylene glycol.
- Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by LC-MS.
- After completion, cool the reaction mixture and dilute it with water.
- Extract the aqueous mixture with diethyl ether (3 x 10 mL) to remove any unreacted starting material or non-acidic byproducts.
- Acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid.
- Extract the acidified aqueous layer with chloroform (2 x 10 mL).
- Combine the chloroform layers and wash them sequentially with water and saturated saline solution.
- Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenyl-1-cyclobutanecarboxylic acid.

Yield: 4.43 g (79.2%)

A generalized workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Synthesis workflow for **1-phenylcyclobutanecarboxylic acid**.

Spectroscopic Data

The structural characterization of **1-phenylcyclobutanecarboxylic acid** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed peak assignments for **1-phenylcyclobutanecarboxylic acid** are not readily available in the public domain, typical chemical shifts for similar structures can be predicted.

¹H NMR:

- Aromatic protons (C₆H₅): Expected in the range of 7.2-7.5 ppm.
- Cyclobutane protons (-CH₂-): Expected as multiplets in the range of 1.8-2.8 ppm.
- Carboxylic acid proton (-COOH): A broad singlet typically appearing downfield, above 10 ppm.

¹³C NMR:

- Carboxylic carbon (-COOH): Expected around 170-180 ppm.
- Aromatic carbons (C₆H₅): Expected in the range of 125-145 ppm.
- Quaternary cyclobutane carbon (-C(Ph)(COOH)-): Expected in the range of 40-60 ppm.
- Cyclobutane methylene carbons (-CH₂-): Expected in the range of 15-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by distinct absorption bands.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	3300 - 2500	Broad
C-H stretch (Aromatic)	3100 - 3000	Medium
C-H stretch (Alkyl)	3000 - 2850	Medium
C=O stretch (Carboxylic acid)	1760 - 1690	Strong
C-C stretch (Aromatic)	1600 - 1400	Medium
C-O stretch	1320 - 1210	Strong
O-H bend	950 - 910	Medium

Mass Spectrometry (MS)

The mass spectrum of **1-phenylcyclobutanecarboxylic acid** would be expected to show a molecular ion peak $[M]^+$ at m/z 176. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).^[4] A reported LC-MS analysis showed a protonated molecular ion $[M+H]^+$ at m/z 177.4.^[3]

Biological Activity

Currently, there is a lack of publicly available data on the specific biological activity of **1-phenylcyclobutanecarboxylic acid** itself. However, research into its derivatives and structurally related compounds provides insights into its potential pharmacological applications.

Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as ligands for sigma (σ) receptors, which are implicated in a variety of neurological functions and disorders. These derivatives have shown potential as antitussive, anticonvulsant, and anti-ischemic agents. This suggests that the 1-phenylcycloalkanecarboxylic acid scaffold could be a valuable starting point for the development of novel therapeutics targeting the central nervous system.

Furthermore, other carboxylic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated

antibacterial and antiproliferative properties.^[5] While these are not direct studies on **1-phenylcyclobutanecarboxylic acid**, they highlight the potential for this class of compounds in drug discovery.

Due to the absence of specific biological data and identified mechanisms of action for **1-phenylcyclobutanecarboxylic acid**, no signaling pathway diagrams can be generated at this time.

Conclusion

1-Phenylcyclobutanecarboxylic acid is a readily synthesizable compound with a well-defined chemical structure. While its own biological activities have not been extensively reported, the pharmacological potential of its derivatives and related structures suggests that it is a promising scaffold for future drug discovery efforts, particularly in the area of neuroscience. Further research is warranted to explore the biological profile of this compound and to synthesize and screen a library of its derivatives for a range of therapeutic targets. The detailed synthetic protocol and compiled physicochemical and spectroscopic information provided in this guide serve as a valuable resource for researchers initiating studies on this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylcyclobutanecarboxylic acid | 37828-19-6 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ihma.com [ihma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Phenylcyclobutanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361853#1-phenylcyclobutanecarboxylic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com